molecular formula C9H18ClNO2 B1419198 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride CAS No. 1185297-55-5

3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride

Cat. No. B1419198
M. Wt: 207.7 g/mol
InChI Key: ITJKDDRTALGEAM-UHFFFAOYSA-N
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Description

3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, also known as MPHP, is a synthetic compound that belongs to the family of cathinones. This compound has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Chemical Interactions and Complex Formation

3-(Piperidin-1-yl)propionic acid, a related compound, has been studied for its ability to form complexes with other chemicals. For instance, it forms a 1:2 adduct with triphenyl­tin chloride. This interaction involves the transfer of the acidic hydrogen atom to the imine nitrogen atom and the formation of an intramolecular hydrogen bond. This study is significant as it provides insights into the chemical properties and reactivity of similar compounds including 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride (Yan & Khoo, 2005).

Synthesis and Derivatives

Research into the synthesis of various piperidine-alkanoic acid hydrochlorides, which includes compounds related to 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, has been conducted. These studies are important for understanding the methods of producing such compounds and their derivatives, which can have multiple applications in scientific research (Tsui & Wood, 1979).

Crystal Structure Analysis

The crystal and molecular structure of compounds related to 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized. This research is crucial for understanding the physical and chemical properties of these compounds at a molecular level (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Catalytic and Synthetic Applications

Studies have also been conducted on the use of piperidine derivatives in catalytic and synthetic applications. For example, research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of certain piperidine-based compounds demonstrates the potential utility of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride in similar reactions (Mokhtary & Torabi, 2017).

Bioactivity and Pharmacological Studies

Additionally, the synthesis and study of piperidine-based compounds for their bioactivity and potential pharmacological applications are areas of research. While specific studies on 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride may not be prevalent, research on similar compounds provides a foundation for understanding its potential applications (Unluer et al., 2016).

properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8-4-2-3-6-10(8)7-5-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJKDDRTALGEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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